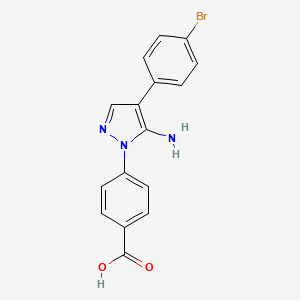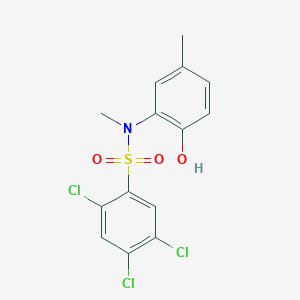![molecular formula C15H13N5O4 B14943067 6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the 4-hydroxy-3-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where the phenyl group is introduced using a suitable phenol derivative.
Final modifications: Additional functional groups may be introduced through further substitution or addition reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, distillation, and chromatography would be used to purify the final product.
化学反应分析
Types of Reactions
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic or methoxy derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
作用机制
The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: It may modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound could influence various cellular pathways, leading to changes in cell function and behavior.
相似化合物的比较
Similar Compounds
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological and chemical properties not found in similar compounds.
属性
分子式 |
C15H13N5O4 |
|---|---|
分子量 |
327.29 g/mol |
IUPAC 名称 |
10-(4-hydroxy-3-methoxyphenyl)-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione |
InChI |
InChI=1S/C15H13N5O4/c1-24-10-4-7(2-3-9(10)21)8-5-11(22)18-13-12(8)14(23)19-15-16-6-17-20(13)15/h2-4,6,8,21H,5H2,1H3,(H,18,22)(H,16,17,19,23) |
InChI 键 |
BBWFDYKWZYGGIS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC4=NC=NN34)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)

![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943008.png)
![4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)
![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
![3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)
![13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14943094.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
